molecular formula C20H22BrN3O4S2 B5070692 4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide

4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide

Cat. No.: B5070692
M. Wt: 512.4 g/mol
InChI Key: ANRUUDXTDHRNNR-UHFFFAOYSA-N
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Description

4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, thiazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole moieties are then coupled using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is unique due to its combination of a benzodioxole, thiazole, and sulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2.BrH/c1-3-23(4-2)29(24,25)16-8-5-14(6-9-16)17-12-28-20(22-17)21-15-7-10-18-19(11-15)27-13-26-18;/h5-12H,3-4,13H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUUDXTDHRNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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